5-(2-bromoacetyl)-N,2-dimethylbenzamide
Description
5-(2-Bromoacetyl)-N,2-dimethylbenzamide is a bromoacetyl-substituted benzamide derivative characterized by a benzamide core with a 2-bromoacetyl group at the 5-position and methyl groups at the N- and 2-positions. This compound is of interest in medicinal and synthetic chemistry due to the electrophilic bromoacetyl moiety, which facilitates nucleophilic substitution reactions, enabling its use as a key intermediate in the synthesis of bioactive molecules .
Properties
IUPAC Name |
5-(2-bromoacetyl)-N,2-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-7-3-4-8(10(14)6-12)5-9(7)11(15)13-2/h3-5H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPFNPGOUOLIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421923-02-5 | |
| Record name | 5-(2-bromoacetyl)-N,2-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoacetyl)-N,2-dimethylbenzamide typically involves the bromination of an acetyl group followed by its attachment to a benzamide structure. One common method involves the reaction of N,2-dimethylbenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoacetyl)-N,2-dimethylbenzamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoacetyl group to an acetyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiourea, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
5-(2-bromoacetyl)-N,2-dimethylbenzamide has been investigated for its potential as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are crucial in cancer therapy due to their role in regulating gene expression through histone modification. Recent studies have shown that compounds with similar structures can selectively inhibit specific HDAC isoforms, which may lead to reduced side effects compared to traditional HDAC inhibitors that often lack selectivity .
Case Study: HDAC Inhibition
A study focusing on the structure-activity relationships (SAR) of benzamide derivatives revealed that modifications at the bromoacetyl position can enhance selectivity for HDAC isoforms while minimizing toxicity to mammalian cells . This highlights the potential of this compound as a lead compound for developing new HDAC inhibitors.
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows chemists to utilize it in various coupling reactions and transformations. For instance, it can be employed in the synthesis of peptoid-based compounds that exhibit biological activity against various targets .
Synthesis Pathway Example
A common synthetic route involves the reaction of bromoacetyl derivatives with amines or other nucleophiles to form amides or related structures. This versatility makes it an essential intermediate in pharmaceutical chemistry.
Biochemical Research
The compound is utilized in biochemical assays to investigate enzyme interactions and modifications. Its ability to form covalent bonds with proteins allows researchers to study enzyme kinetics and inhibition mechanisms effectively .
Mechanistic Insights
The mechanism of action involves the formation of covalent bonds between the bromoacetyl group and nucleophilic residues within enzymes, leading to inhibition. This property is particularly useful for studying enzymes involved in metabolic pathways and disease processes.
Industrial Applications
In the industrial sector, this compound is explored for its potential use in producing specialty chemicals and materials. Its unique chemical properties enable its application in formulating products that require specific reactivity profiles.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(2-bromoacetyl)-N,2-dimethylbenzamide involves its interaction with biological targets through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition in medicinal chemistry or protein labeling in biochemical studies.
Comparison with Similar Compounds
Table 1: Key Properties of Bromoacetyl Benzamide Derivatives
*Molecular weight inferred from structural analogy to .
Key Observations:
Electrophilicity and Reactivity: The bromoacetyl group enhances electrophilicity, enabling cross-coupling or nucleophilic substitution. For example, 5-(2-bromoacetyl)-2-hydroxy-benzamide reacts with aldehydes to form thiazolidinone derivatives with antioxidant properties . In contrast, N,2-dimethyl substitution in this compound likely reduces hydrogen-bonding capacity compared to hydroxyl-containing analogs, affecting solubility and intermolecular interactions .
Biological Activity: Hydroxy-substituted derivatives (e.g., 5-(2-bromoacetyl)-2-hydroxy-benzamide) exhibit antiradical and antioxidant activities due to phenolic -OH groups . Methyl or methoxy substituents (e.g., N,2-dimethyl or phenylmethoxy groups) may enhance lipophilicity, improving membrane permeability but reducing water solubility .
Synthetic Utility: Bromoacetyl benzamides serve as intermediates for hybrid molecules. Discontinuation of 4-[(2-bromoacetyl)amino]-N,N-dimethylbenzamide (Table 1) suggests challenges in stability or scalability, highlighting the importance of substituent positioning .
Biological Activity
5-(2-bromoacetyl)-N,2-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various research domains.
Chemical Structure and Synthesis
Chemical Formula: C10H10BrN
The synthesis of this compound typically involves the bromination of an acetyl group followed by its attachment to a benzamide structure. A common method includes the reaction of N,2-dimethylbenzamide with bromoacetyl bromide in the presence of a base like triethylamine, usually conducted in dichloromethane at low temperatures to control reactivity.
The biological activity of this compound is primarily attributed to its reactive bromoacetyl group. This moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The specific molecular targets depend on the context in which the compound is used, such as enzyme inhibition or protein labeling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
- Antimicrobial Properties: It has shown potential in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
- Enzyme Inhibition: The compound has been utilized to study enzyme inhibition, providing insights into biochemical pathways and potential therapeutic applications .
Case Studies and Research Findings
- Anticancer Studies:
-
Antimicrobial Activity:
- In a comparative analysis of benzamide derivatives against bacterial strains, this compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a promising range for further exploration .
- Enzyme Interaction Studies:
Applications
The compound serves multiple roles across various fields:
- Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals with anticancer and antimicrobial properties.
- Organic Synthesis: It is utilized as a building block for creating more complex organic molecules, including heterocycles and natural product analogs.
- Biological Research: Employed in studies focusing on enzyme inhibition and protein-ligand interactions, enhancing our understanding of biochemical pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Covalent modification of enzymes |
| N,N-Dimethylbenzamide | Moderate antimicrobial | Non-covalent interactions |
| Benzamide derivatives | Variable (antifungal/antiviral) | Diverse mechanisms depending on structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
